(9-Hydroxyimino-7-methoxycarbonylmethoxy-9H-fluoren-2-yloxy)-acetic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate is a complex organic compound that features a fluorenyl group, an oxime, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate typically involves multiple steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the fluorenyl intermediate. This can be achieved through the reaction of fluorene with appropriate reagents to introduce the necessary functional groups.
Oxime Formation: The fluorenyl intermediate is then reacted with hydroxylamine to form the oxime group. This step usually requires acidic or basic conditions to facilitate the reaction.
Esterification: The final step involves the esterification of the oxime-fluorenyl intermediate with methoxyacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Nitrile or nitro derivatives.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate depends on its application:
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical transformations.
In Materials Science: Its structure allows it to contribute to the physical properties of the materials it is incorporated into.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-cyano-2-(hydroxyimino)acetate: Similar in structure but with a cyano group instead of the fluorenyl group.
Ethyl 2-cyano-2-(hydroxyimino)acetate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-{[9-(hydroxyimino)-7-(2-methoxy-2-oxoethoxy)-9H-fluoren-2-yl]oxy}acetate is unique due to the presence of the fluorenyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C19H17NO7 |
---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
methyl 2-[9-hydroxyimino-7-(2-methoxy-2-oxoethoxy)fluoren-2-yl]oxyacetate |
InChI |
InChI=1S/C19H17NO7/c1-24-17(21)9-26-11-3-5-13-14-6-4-12(27-10-18(22)25-2)8-16(14)19(20-23)15(13)7-11/h3-8,23H,9-10H2,1-2H3 |
InChI-Schlüssel |
LSKYOASQFKMLLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)OCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.